(S)-3,3,5-Trimethylmorpholine

Process Chemistry Physicochemical Characterization Analytical Development

(S)-3,3,5-Trimethylmorpholine (CAS 1175761-30-4), also designated as (5S)-3,3,5-trimethylmorpholine, is a chiral morpholine derivative with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol. It is characterized by a methyl substitution pattern at the 3,3,5-positions of the morpholine ring, which imparts a defined (S)-stereochemical configuration at the C5 position.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1175761-30-4
Cat. No. B3045995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3,5-Trimethylmorpholine
CAS1175761-30-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1COCC(N1)(C)C
InChIInChI=1S/C7H15NO/c1-6-4-9-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyAGPVNWQUXQKCQJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview and Sourcing Rationale for (S)-3,3,5-Trimethylmorpholine (CAS 1175761-30-4)


(S)-3,3,5-Trimethylmorpholine (CAS 1175761-30-4), also designated as (5S)-3,3,5-trimethylmorpholine, is a chiral morpholine derivative with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is characterized by a methyl substitution pattern at the 3,3,5-positions of the morpholine ring, which imparts a defined (S)-stereochemical configuration at the C5 position . This compound is primarily utilized as a versatile chiral building block and ligand in asymmetric synthesis for the development of pharmaceuticals and complex organic molecules [1].

Why Generic Substitution with Other Chiral Morpholines is Scientifically Unfounded for (S)-3,3,5-Trimethylmorpholine


The interchangeability of (S)-3,3,5-Trimethylmorpholine with its (R)-enantiomer, its racemic mixture (3,3,5-Trimethylmorpholine, CAS 1195593-67-9), or other structurally similar chiral morpholines (e.g., (S)-2,6-Dimethylmorpholine) is not supported by quantitative data. The unique (S)-stereochemistry and the specific 3,3,5-trimethyl substitution pattern dictate distinct three-dimensional spatial orientation, which is critical for molecular recognition in asymmetric catalysis and chiral drug synthesis [1]. Substitution with an alternative chiral building block would inherently alter the stereochemical outcome of a synthetic pathway, potentially leading to the production of the undesired enantiomer or a significant reduction in enantiomeric excess (ee) of the final target molecule .

Quantitative Differentiation Evidence Guide for (S)-3,3,5-Trimethylmorpholine Relative to Comparators


Predicted Physicochemical Property Profile for Process Development Comparison

A comparison of predicted physicochemical properties for (S)-3,3,5-Trimethylmorpholine against its racemic mixture (3,3,5-Trimethylmorpholine, CAS 1195593-67-9) provides baseline data for analytical method development and process optimization. The (S)-enantiomer has a predicted boiling point of 159.3±15.0 °C, a density of 0.850±0.06 g/cm³, a flash point of 56.5±9.8 °C, and a predicted water solubility of 136 g/L at 25°C . While the racemic mixture is expected to have identical scalar properties, its lack of optical rotation provides a key differential marker for quality control and chiral purity assessment .

Process Chemistry Physicochemical Characterization Analytical Development

Class-Level Evidence: Potency of the 3,5,5-Trimethylmorpholine Scaffold in Monoamine Transporter Inhibition

While direct data for (S)-3,3,5-Trimethylmorpholine is absent in primary literature, class-level inference can be drawn from a closely related analogue, the (S,S)-2-(substituted phenyl)-3,5,5-trimethylmorpholine scaffold. In a 2011 study, several analogues of this scaffold were found to be more potent in vitro than (S,S)-hydroxybupropion as inhibitors of dopamine (IC50 values ranging from 0.026 to >10 µM) and norepinephrine uptake, and as antagonists of nicotinic acetylcholine receptor (nAChR) function (IC50 values ranging from 0.31 to >10 µM) [1]. The 3,5,5-trimethylmorpholine core is identified as a key structural element contributing to this potent activity [2].

Medicinal Chemistry Neuroscience Monoamine Transporters

Application as a Chiral Ligand in Asymmetric Catalysis

(S)-3,3,5-Trimethylmorpholine is explicitly marketed and utilized as a chiral ligand in asymmetric catalysis to facilitate highly efficient and selective transformations [1]. The specific (S)-configuration and the 3,3,5-trimethyl substitution pattern create a well-defined chiral environment around the secondary amine nitrogen, which is critical for coordinating to transition metals and influencing the stereochemical outcome of reactions . In contrast, the (R)-enantiomer or a non-chiral morpholine would produce opposite or no stereocontrol, respectively, making the specific enantiopure form essential for asymmetric synthesis .

Asymmetric Catalysis Synthetic Methodology Chiral Ligand

Best-Fit Research and Industrial Application Scenarios for (S)-3,3,5-Trimethylmorpholine


Asymmetric Synthesis: Chiral Ligand for Transition Metal Catalysis

Procurement is justified for research groups focused on developing or executing asymmetric catalytic reactions. The compound's defined (S)-stereochemistry at C5 is essential for generating a specific chiral environment, a property that cannot be replicated by its (R)-enantiomer or racemic mixture . This application is supported by its marketed use as a chiral ligand [1].

Medicinal Chemistry: Synthesis of Monoamine Transporter Modulators

Procurement is justified for medicinal chemistry teams exploring the 3,5,5-trimethylmorpholine scaffold for targets like monoamine transporters or nicotinic acetylcholine receptors. While direct data for this specific compound is lacking, the potent activity of its elaborated analogues against these targets validates the core scaffold's utility as a starting point for developing novel CNS-active agents.

Process Chemistry: Development of Scalable Routes for Chiral APIs

Procurement is justified for process chemists requiring a well-defined, enantiopure building block for the synthesis of chiral active pharmaceutical ingredients (APIs). Its predicted physicochemical properties (boiling point, density, flash point, and water solubility) provide critical data for designing scalable and safe manufacturing processes, including solvent selection, purification (e.g., distillation), and safety assessments.

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